molecular formula C14H16FN3O B2645560 N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-fluorobenzamide CAS No. 2034283-75-3

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-fluorobenzamide

Cat. No. B2645560
CAS RN: 2034283-75-3
M. Wt: 261.3
InChI Key: DYNIYQJAHBUUEE-UHFFFAOYSA-N
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Description

“N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-fluorobenzamide” is a chemical compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . Pyrazole derivatives are known to exhibit a wide range of biological activities and are found in many important synthetic drug molecules.

Scientific Research Applications

Potential Antipsychotic Applications

  • A study described the synthesis and pharmacological evaluation of a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, which are structurally similar to the compound . One compound in the series, distinct from N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-fluorobenzamide but with a related structure, was found to have an antipsychotic-like profile in behavioral animal tests and did not interact with dopamine receptors, unlike clinically available antipsychotic agents. This suggests that derivatives of this compound might have potential applications in neuropsychiatric research or drug development (Wise et al., 1987).

Herbicide Development

  • In agricultural chemistry, a study on the synthesis of fluoromethyl, difluoromethyl, and trifluoromethyl analogs of pyrazosulfuron-ethyl, a herbicide, was conducted. Although not directly mentioning this compound, the research on similar fluorine-containing pyrazoles could provide insights into the potential use of such compounds in developing new herbicides or understanding the structure-activity relationships of these compounds in biological systems (Morimoto et al., 1990).

Structural Analyses and Chemical Synthesis

  • A comprehensive structure elucidation of a designer drug with a highly substituted pyrazole skeleton was performed using NMR spectroscopy and mass spectrometry. While the compound studied differs from this compound, the methodologies and analytical techniques used in this study could be applicable for in-depth structural analysis and understanding of similar compounds (Girreser et al., 2016).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, some pyrazole derivatives are known to inhibit certain enzymes, making them potentially useful in the treatment of various diseases .

Safety and Hazards

The safety and hazards associated with a compound depend on various factors including its reactivity, toxicity, and potential uses. Without specific data, it’s difficult to provide an accurate safety profile .

Future Directions

The future research directions would likely depend on the results of initial studies on the compound. If the compound shows promising biological activity, further studies could be conducted to optimize its properties and evaluate its potential as a therapeutic agent .

properties

IUPAC Name

N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN3O/c1-10-9-11(17-18(10)2)7-8-16-14(19)12-5-3-4-6-13(12)15/h3-6,9H,7-8H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYNIYQJAHBUUEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)CCNC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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